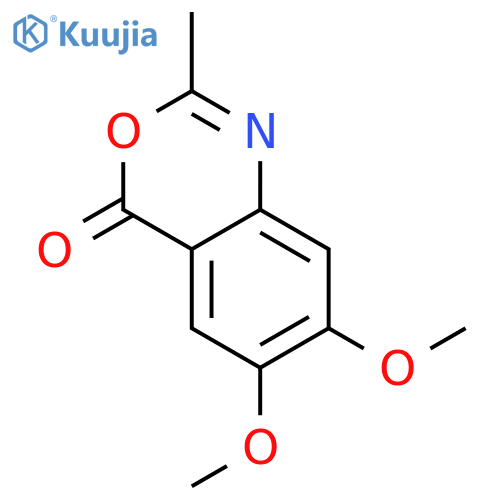

Cas no 6286-65-3 (4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-)

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-

- 6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE

- 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

-

計算された属性

- せいみつぶんしりょう: 221.06883

- どういたいしつりょう: 221.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.28

- ふってん: 377.6°C at 760 mmHg

- フラッシュポイント: 188.2°C

- 屈折率: 1.562

- PSA: 57.12

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36679-1.0g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 1g |

$314.0 | 2023-06-11 | |

| Enamine | EN300-36679-0.05g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 0.05g |

$64.0 | 2023-06-11 | |

| Enamine | EN300-36679-0.1g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 0.1g |

$83.0 | 2023-06-11 | |

| Enamine | EN300-36679-0.25g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 0.25g |

$116.0 | 2023-06-11 | |

| Enamine | EN300-36679-2.5g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 2.5g |

$614.0 | 2023-06-11 | |

| 1PlusChem | 1P00EVKQ-1g |

6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |

6286-65-3 | 85% | 1g |

$450.00 | 2024-04-22 | |

| 1PlusChem | 1P00EVKQ-100mg |

6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |

6286-65-3 | 85% | 100mg |

$160.00 | 2024-04-22 | |

| A2B Chem LLC | AG93306-100mg |

6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |

6286-65-3 | 85% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00EVKQ-500mg |

6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |

6286-65-3 | 85% | 500mg |

$322.00 | 2024-04-22 | |

| Enamine | EN300-36679-5.0g |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

6286-65-3 | 85% | 5g |

$908.0 | 2023-06-11 |

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-に関する追加情報

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-(CAS No. 6286-65-3)の包括的な解説:特性・応用・研究動向

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-(以下、本化合物)は、有機化学分野において注目される複素環式化合物の一種です。CAS登録番号6286-65-3で特定されるこの物質は、医薬品中間体や機能性材料の開発における潜在的な応用可能性から、近年研究が活発化しています。本稿では、その化学的特性、産業利用、およびサステナブルケミストリーとの関連性について詳述します。

化学構造の特徴として、ベンゾキサジン骨格にジメトキシ基とメチル基が修飾された特異な構造を有します。この構造は電子供与性基の組み合わせにより、光物理特性や生物活性に影響を与えることが知られており、創薬化学分野ではリード化合物としての検討が進められています。特に神経科学関連ターゲットとの相互作用に関する予備的研究が注目されています。

合成方法に関しては、グリーンケミストリーの原則に沿った改良プロセスが2020年代に入り報告されています。従来の多段階合成に代わり、カタリティック反応や溶媒フリー条件を採用した手法が開発され、原子経済性の向上と廃棄物削減が達成されています。この傾向は、SDGs目標9(産業と技術革新)に沿った化学産業の変革を反映しています。

分析技術の進歩により、本化合物の構造活性相関(SAR)研究が深化しています。計算化学を活用したin silicoスクリーニングでは、タンパク質相互作用サイトとの結合親和性予測が行われ、精密医療時代に向けた分子デザインツールとしての価値が評価されています。またAI支援創薬プラットフォームにおける学習データとしての利用事例も報告されています。

材料科学分野では、有機エレクトロニクス材料前駆体としての可能性が探求されています。その共役系構造と置換基効果から、有機発光ダイオード(OLED)や有機薄膜太陽電池の構成要素としての特性評価が行われています。カーボンニュートラル社会実現に向け、バイオベース原料からの合成経路開発も進行中です。

安全性評価に関する最新の知見では、OECDテストガイドラインに準拠した生態毒性試験データが蓄積されつつあります。グリーンサステナブルケミカル(GSC)認証取得を視野に入れた代替評価法(QSAR、in vitro試験)の適用事例が増加しており、動物実験代替技術の進展を示しています。

市場動向を分析すると、高付加価値化学品としての需要が年率5-7%で成長しています。アジア太平洋地域における研究用試薬市場の拡大が牽引しており、バイオテクノロジー企業と学術機関の共同研究プロジェクトでの採用例が増加傾向にあります。デジタルラボノートを用いた研究データの標準化も進められています。

将来展望として、バイオコンジュゲート技術やナノドラッグデリバリーシステムへの応用が期待されています。クリックケミストリーを利用した分子機能化や、バイオオーソゴナル反応を介した生体イメージングプローブ開発など、マルチモーダルアプローチが提案されています。パーソナライズドメディシン時代に向け、その役割がさらに拡大すると予測されます。

学術的意義においては、構造多様性創出のためのキーインターメディエートとして重要性が認識されています。自動合成プラットフォームやフローケミストリーシステムとの親和性が高く、デジタルツイン技術を活用したプロセス最適化研究が進行中です。オープンサイエンスの潮流を受け、構造活性データの公開リポジトリ整備も進められています。

最後に、本化合物を取り巻く研究開発トレンドは、ケモインフォマティクスと実験科学の融合によって加速しています。データドリブン発見を支援するクラウドベース解析ツールの普及や、ブロックチェーン技術を応用した研究データ管理システムの導入が、新たなブレークスルーを生む基盤となっています。次世代分子設計におけるその戦略的価値は、今後さらに高まると考えられます。

6286-65-3 (4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)